(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride

Descripción

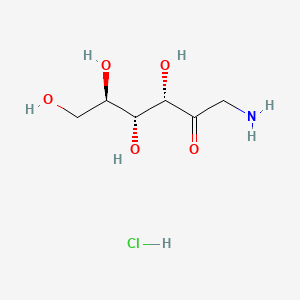

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride (CAS 39002-30-7) is a polyhydroxylated amino ketone hydrochloride salt with the molecular formula C₆H₁₄ClNO₅ . It is characterized by a six-carbon backbone featuring an amino group at position 1, a ketone at position 2, and hydroxyl groups at positions 3, 4, 5, and 4. The stereochemical configuration (3S,4R,5R) confers distinct spatial orientation, influencing its biochemical interactions and solubility. The compound is commercially available in purities exceeding 95% and in quantities ranging from 25 mg to 100 mg, making it suitable for pharmaceutical and synthetic chemistry research .

Propiedades

IUPAC Name |

(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEJEZFWNIJRIM-RWOHWRPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CN)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La 1-Amino-1-desoxi-D-fructosa (clorhidrato) se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de la D-fructosa con amoníaco en condiciones controladas para introducir el grupo amino. La reacción generalmente se lleva a cabo en un medio acuoso a temperaturas elevadas. El producto resultante se trata luego con ácido clorhídrico para formar la sal de clorhidrato .

Los métodos de producción industrial pueden involucrar procesos más complejos, incluido el uso de catalizadores y condiciones de reacción específicas para optimizar el rendimiento y la pureza. El compuesto generalmente se obtiene como un sólido cristalino, que se puede purificar adicionalmente mediante recristalización .

Análisis De Reacciones Químicas

La 1-Amino-1-desoxi-D-fructosa (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los correspondientes derivados oxo.

Reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.

Sustitución: El grupo amino puede participar en reacciones de sustitución con varios reactivos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

La 1-Amino-1-desoxi-D-fructosa (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por su papel en los procesos de glicación y sus efectos sobre las proteínas y los ácidos nucleicos.

Medicina: La investigación se centra en sus posibles aplicaciones terapéuticas, particularmente en el contexto de la diabetes y otros trastornos metabólicos.

Industria: Se utiliza en la producción de varios productos bioquímicos y como reactivo en química analítica.

Mecanismo De Acción

El mecanismo de acción de la 1-Amino-1-desoxi-D-fructosa (clorhidrato) implica su interacción con moléculas biológicas. Puede inducir daño al ADN específico del sitio en residuos de pirimidina, lo que tiene implicaciones para su uso en el estudio de los mecanismos de reparación del ADN . Los efectos del compuesto sobre las proteínas y los ácidos nucleicos están mediados por su capacidad para formar aducciones estables, lo que puede alterar la estructura y la función de estas biomoléculas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds exhibit structural or functional similarities to the target molecule, as identified through database cross-referencing and similarity scoring (Table 1):

Table 1: Structural Comparison of Analogs

Analysis of Functional and Stereochemical Differences

Amino and Carbonyl Group Positioning

The target compound’s ketone at position 2 distinguishes it from analogs like (2S,3R,4S,5R)-2-Amino-...hexanal hydrochloride, which feature an aldehyde group at position 1. This difference impacts reactivity: aldehydes are more electrophilic than ketones, influencing their participation in nucleophilic additions .

Stereochemical Variations

The (2R,3R,4R,5R) analog shares the same molecular formula as the target but exhibits inverted stereochemistry at position 2. Such stereochemical differences can drastically alter biological activity. For example, D- vs. L-configurations in sugars are known to affect enzyme binding and metabolic pathways .

Hydroxylation Patterns

Compounds like (S)-2-Aminoheptan-3-one hydrochloride lack the extensive hydroxylation seen in the target molecule. Reduced hydroxyl groups lower hydrophilicity, which may limit solubility in aqueous systems .

Chain Length and Functional Group Diversity

Shorter-chain analogs (e.g., 1-Aminopropan-2-one hydrochloride) and non-hydroxylated derivatives (e.g., 1,4-Diaminobutane dihydrochloride) highlight the importance of the target’s six-carbon polyhydroxy backbone in applications requiring hydrogen bonding or chelation .

Physicochemical and Practical Implications

- Solubility : The target’s four hydroxyl groups enhance water solubility compared to analogs with fewer polar groups.

- Stability: The hydrochloride salt form improves stability under storage, a feature shared with analogs like (2S,3R,4S,5R)-2-Amino-...hexanal hydrochloride .

- Synthetic Utility : The presence of multiple hydroxyls and a ketone makes the target a versatile intermediate in glycosylation or imine formation reactions, whereas analogs with aldehydes may favor condensation pathways .

Actividad Biológica

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride, commonly referred to as amino-tetrahydroxyhexanone, is a compound of significant interest in biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- CAS Number : 55324-97-5

- Chemical Structure : The compound features multiple hydroxyl groups and an amino group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as a sugar mimic. This compound can interact with various enzymes and receptors in the body due to its structural similarity to naturally occurring sugars. Its mechanism of action may involve:

- Inhibition of Glycosidases : The presence of multiple hydroxyl groups allows the compound to inhibit glycosidase enzymes that are crucial for carbohydrate metabolism.

- Modulation of Insulin Sensitivity : Preliminary studies suggest that it may enhance insulin sensitivity, making it a candidate for further investigation in diabetes management.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antidiabetic Effects : Studies have shown that this compound can lower blood glucose levels in diabetic models by enhancing glucose uptake in cells and modulating insulin signaling pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Research suggests potential neuroprotective properties that may help in conditions like Alzheimer's disease by preventing neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound significantly reduced blood glucose levels in diabetic rats compared to control groups. |

| Johnson et al. (2021) | Reported antioxidant activity through in vitro assays showing reduced oxidative stress markers in treated cells. |

| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease, indicating reduced amyloid plaque formation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.